8-Amino-5,7-dibromo-2-naphthalenol
Description
8-Amino-5,7-dibromo-2-naphthalenol: is an organic compound characterized by the presence of amino and hydroxyl groups on a naphthalene ring, along with two bromine atoms.
Properties
IUPAC Name |
8-amino-5,7-dibromonaphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2NO/c11-8-4-9(12)10(13)7-3-5(14)1-2-6(7)8/h1-4,14H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKJUCJYKBQKNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=C(C=C2Br)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-5,7-dibromo-2-naphthalenol typically involves the bromination of 2-naphthol followed by amination.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 8-Amino-5,7-dibromo-2-naphthalenol can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino or hydroxyl derivatives.
Substitution: Various substituted naphthalenol derivatives.
Scientific Research Applications
Chemistry: 8-Amino-5,7-dibromo-2-naphthalenol is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions .
Biology: In biological research, this compound can be used to study enzyme interactions and as a probe in biochemical assays .
Industry: In industrial applications, this compound can be used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 8-Amino-5,7-dibromo-2-naphthalenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in biochemical processes .
Comparison with Similar Compounds
5,7-Dibromo-2-naphthol: Similar structure but lacks the amino group.
8-Amino-2-naphthol: Similar structure but lacks the bromine atoms.
5,7-Dibromo-8-hydroxyquinoline: Contains bromine and hydroxyl groups but has a different core structure.
Uniqueness: 8-Amino-5,7-dibromo-2-naphthalenol is unique due to the presence of both amino and hydroxyl groups on the naphthalene ring, along with two bromine atoms. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Biological Activity
8-Amino-5,7-dibromo-2-naphthalenol (CAS No. 497151-52-7) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This compound features a naphthalene core substituted with amino and bromine groups, which may contribute to its reactivity and biological interactions.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Properties
- Molecular Weight : 292.08 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Appearance : Typically presented as a solid or powder.
The biological activity of this compound is thought to involve multiple mechanisms, including:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as tyrosinase, which is involved in melanin biosynthesis. This inhibition could be linked to the compound's ability to form hydrogen bonds or coordinate with metal ions present in the enzyme's active site .
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains, potentially making it useful in pharmaceutical applications.
- Antioxidant Activity : The presence of hydroxyl groups in its structure may contribute to antioxidant properties, helping to neutralize free radicals and reduce oxidative stress .
Inhibition of Tyrosinase Activity
A study evaluating the inhibitory effects of naphthol derivatives on tyrosinase activity found that various substituted naphthols could significantly inhibit both monophenolase and diphenolase activities. While specific data on this compound was not included, related compounds demonstrated a competitive inhibition mechanism .
Antimicrobial Activity
Research has indicated that naphthalene derivatives possess varying degrees of antimicrobial activity. For instance, compounds structurally similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
Comparative Biological Activity of Naphthol Derivatives
| Compound Name | Tyrosinase Inhibition | Antimicrobial Activity | Antioxidant Capacity |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| α-Naphthol | Moderate | Moderate | High |
| β-Naphthol | Strong | Weak | Moderate |
Note: TBD indicates that specific data for this compound is currently unavailable.
Research Highlights
- Inhibition Studies : Inhibition kinetics studies have shown that certain naphthol derivatives can act as competitive inhibitors for tyrosinase, with implications for skin whitening and melanoma treatment .
- Antimicrobial Efficacy : A series of tests on naphthalene derivatives revealed significant antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, indicating potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
